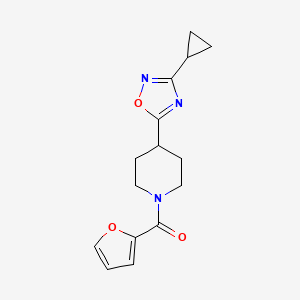![molecular formula C16H13FN4O B6454602 2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549035-97-2](/img/structure/B6454602.png)
2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,2-b]pyridazine core, which is known for its versatility in drug design and synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may target kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been studied for their biological activities.
Imidazo[4,5-b]pyridines: Another class of compounds with comparable properties and applications.
Uniqueness
2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide stands out due to its specific substitution pattern, which may confer unique biological activities and therapeutic potential. Its cyclopropyl and 4-fluorophenyl groups may enhance its binding affinity and selectivity for certain molecular targets, making it a promising candidate for further research and development.
Propiedades
IUPAC Name |
2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-11-3-5-12(6-4-11)18-16(22)13-7-8-15-19-14(10-1-2-10)9-21(15)20-13/h3-10H,1-2H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFJUFRAGBGEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454521.png)

![2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454526.png)
![2-cyclopropyl-N-(2,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454532.png)
![2-cyclopropyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454539.png)
![N-(2-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454545.png)
![5-fluoro-6-methyl-2-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6454549.png)
![2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454564.png)
![2-cyclopropyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454567.png)
![7-(4-methoxyphenyl)-2-[(oxan-3-yl)methyl]-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6454568.png)
![2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6454570.png)
![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B6454580.png)
![2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454593.png)
![N-(5-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454617.png)
